molecular formula C10H19Cl2N3 B13462406 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B13462406
M. Wt: 252.18 g/mol
InChI Key: GJGXATAKTSQJIN-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that features a pyrazole ring substituted with isopropyl and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Isopropyl and Pyrrolidinyl Groups: The pyrazole ring is then subjected to substitution reactions to introduce the isopropyl and pyrrolidinyl groups. This can be achieved using appropriate alkylating agents in the presence of a base.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a tool compound in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole dihydrochloride
  • 2-(Propan-2-yl)-1-[(pyrrolidin-2-yl)methyl]-1H-imidazole dihydrochloride

Uniqueness

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

1-propan-2-yl-5-pyrrolidin-2-ylpyrazole;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-8(2)13-10(5-7-12-13)9-4-3-6-11-9;;/h5,7-9,11H,3-4,6H2,1-2H3;2*1H

InChI Key

GJGXATAKTSQJIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2CCCN2.Cl.Cl

Origin of Product

United States

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